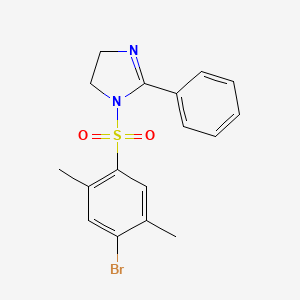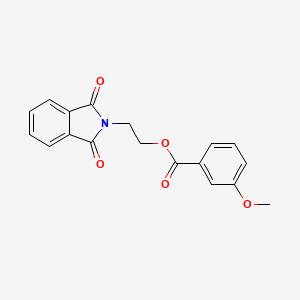
2,2,4-Trimethylpentane-1,3-diyl diformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylpentane-1,3-diyl diformate is an organic compound with the molecular formula C10H18O4 and a molar mass of 202.24752 g/mol . It is also known by other names such as 2,2,4-Trimethyl-1,3-pentanediol diformate . This compound is characterized by its structural formula, which includes two ester groups attached to a 2,2,4-trimethylpentane backbone .
Preparation Methods
The synthesis of 2,2,4-Trimethylpentane-1,3-diyl diformate typically involves the esterification of 2,2,4-trimethyl-1,3-pentanediol with formic acid or its derivatives . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the formation of the ester bonds . Industrial production methods may involve continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
2,2,4-Trimethylpentane-1,3-diyl diformate can undergo various chemical reactions, including:
Scientific Research Applications
2,2,4-Trimethylpentane-1,3-diyl diformate has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpentane-1,3-diyl diformate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing formic acid and 2,2,4-trimethyl-1,3-pentanediol . These products can then participate in further biochemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
2,2,4-Trimethylpentane-1,3-diyl diformate can be compared with other similar compounds such as:
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: This compound has similar ester functional groups but different alkyl substituents, leading to variations in physical and chemical properties.
2,2,4-Trimethyl-1,3-pentanediol dibenzoate: This compound contains benzoate ester groups instead of formate, resulting in different reactivity and applications.
2,2,4-Trimethylpentane:
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
CAS No. |
5451-59-2 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3-formyloxy-2,2,4-trimethylpentyl) formate |
InChI |
InChI=1S/C10H18O4/c1-8(2)9(14-7-12)10(3,4)5-13-6-11/h6-9H,5H2,1-4H3 |
InChI Key |
JJSQUEVEQCZSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)COC=O)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12130385.png)
![2-amino-N-(2-methoxyethyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130392.png)
![N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B12130396.png)
![2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130404.png)
![4-{5-[(2,4-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12130408.png)
![4-(3-{7-Methylimidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)morpholine](/img/structure/B12130416.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B12130421.png)
![N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12130424.png)
![N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}furan-2-carboxamide](/img/structure/B12130428.png)
![(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12130435.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B12130449.png)
![N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide](/img/structure/B12130451.png)

